

Technical Guide: Crystal Structure Analysis of 2,4-Di-tert-butylaniline

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Compound of Interest

Compound Name: 2,4-Di-tert-butylaniline

Cat. No.: B189168

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of **2,4-Di-tert-butylaniline**. While a published crystal structure for **2,4-Di-tert-butylaniline** is not currently available in open-access crystallographic databases, this document outlines the theoretical experimental protocols for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction.

Introduction

2,4-Di-tert-butylaniline is an organic compound featuring an aniline core substituted with two bulky tert-butyl groups. These substituents significantly influence the molecule's steric and electronic properties, making its structural elucidation a point of interest for understanding molecular packing and intermolecular interactions. Crystal structure analysis provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. This data is invaluable for computational modeling, understanding structure-activity relationships, and in the rational design of new chemical entities in drug discovery and materials science.

Hypothetical Crystallographic Data

Should the crystal structure of **2,4-Di-tert-butylaniline** be determined, the data would be presented in a format similar to Table 1. This table is provided as a template to illustrate the key parameters obtained from a single-crystal X-ray diffraction experiment.

Table 1: Hypothetical Crystallographic Data for 2,4-Di-tert-butylaniline

Parameter	Value (Hypothetical)
Chemical Formula	C ₁₄ H ₂₃ N
Formula Weight	205.34 g/mol
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	10.123
b (Å)	12.456
c (Å)	14.789
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	1864.5
Z (molecules/unit cell)	4
Calculated Density (g/cm ³)	1.105
Absorption Coeff. (mm ⁻¹)	0.065
F(000)	456
Crystal Size (mm ³)	0.30 x 0.25 x 0.20
Radiation (λ, Å)	MoKα (0.71073)
Temperature (K)	100(2)
Reflections Collected	15890
Independent Reflections	3456
R_int	0.045
Final R indices [I>2σ(I)]	R ₁ = 0.055, wR ₂ = 0.135
Goodness-of-fit on F ²	1.05

Experimental Protocols

The following sections detail the probable experimental methodologies for the synthesis, crystallization, and crystal structure determination of **2,4-Di-tert-butylaniline**.

Synthesis of 2,4-Di-tert-butylaniline

Direct Friedel-Crafts alkylation of aniline is generally unsuccessful because the amino group, being a Lewis base, reacts with the Lewis acid catalyst.^{[1][2][3][4]} A common and effective strategy to overcome this is to protect the amino group as an amide, perform the Friedel-Crafts alkylation, and then deprotect the amide to yield the desired substituted aniline.^{[1][2]}

Protocol: Synthesis via Acetanilide Intermediate

- Protection of the Amino Group:
 - In a round-bottom flask, dissolve aniline in a suitable solvent such as dichloromethane.
 - Add acetic anhydride and a catalytic amount of a non-nucleophilic base like pyridine.
 - Stir the reaction mixture at room temperature until the reaction is complete, monitoring progress by thin-layer chromatography (TLC).
 - Upon completion, pour the mixture into cold water to precipitate the acetanilide product.
 - Collect the solid by filtration and wash with cold water. The crude acetanilide can be purified by recrystallization from ethanol/water.^[5]
- Friedel-Crafts Alkylation of Acetanilide:
 - Suspend the purified acetanilide in a suitable solvent (e.g., carbon disulfide or nitrobenzene).
 - Cool the mixture in an ice bath and add a Lewis acid catalyst, such as aluminum chloride (AlCl_3).
 - Slowly add tert-butyl chloride as the alkylating agent.

- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction by carefully pouring the mixture over crushed ice and an aqueous acid solution (e.g., HCl).
- Separate the organic layer, and extract the aqueous layer with an appropriate solvent. Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
- Deprotection to Yield **2,4-Di-tert-butylaniline**:
 - Reflux the alkylated acetanilide intermediate with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).
 - Monitor the hydrolysis by TLC.
 - After completion, neutralize the reaction mixture.
 - Extract the **2,4-Di-tert-butylaniline** product with a suitable organic solvent.
 - Wash the combined organic extracts, dry, and concentrate. The crude product can be purified by column chromatography or distillation.

Crystallization

Obtaining high-quality single crystals is crucial for X-ray diffraction analysis.^[6] The choice of solvent and crystallization technique is critical.

Protocol: Crystallization by Slow Evaporation and Vapor Diffusion

- Solvent Screening:
 - Test the solubility of purified **2,4-Di-tert-butylaniline** in a range of solvents (e.g., hexane, ethanol, acetone, toluene, ethyl acetate) at room temperature and upon heating.^[7]
 - An ideal solvent will dissolve the compound when hot but show limited solubility when cold.^[7] Alternatively, for vapor diffusion, a solvent in which the compound is soluble and a

miscible anti-solvent in which it is insoluble are required.[8]

- Slow Evaporation:

- Dissolve the compound in a minimal amount of a suitable hot solvent.
- Loosely cap the vial or flask and allow the solvent to evaporate slowly over several days at room temperature.

- Vapor Diffusion:

- Dissolve the compound in a small amount of a "good" solvent in a small, open vial.
- Place this vial inside a larger, sealed container that contains a small amount of a volatile "poor" solvent (anti-solvent).
- The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting slow crystal growth.[8]

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed three-dimensional structural information.[9]

Protocol: Data Collection and Structure Solution

- Crystal Mounting:

- A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope.[10]
- The crystal is mounted on a goniometer head, often using a cryo-loop and a cryo-protectant if data is to be collected at low temperatures.[11]

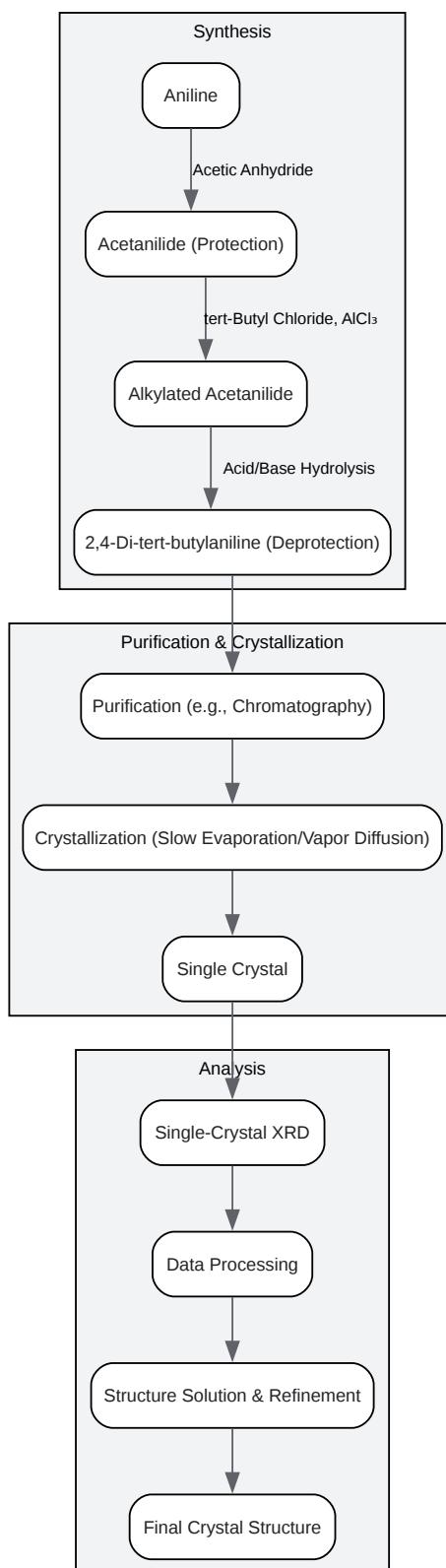
- Data Collection:

- The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo or Cu) and a detector.[9]
- The crystal is cooled (typically to 100 K) to minimize thermal vibrations.

- A series of diffraction images are collected as the crystal is rotated through various angles. [\[10\]](#)
- Data Processing and Structure Solution:
 - The collected diffraction data are processed to determine the unit cell parameters and space group.
 - The intensities of the reflections are integrated and corrected for various factors (e.g., absorption).
 - The crystal structure is solved using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.[\[10\]](#)
- Structure Refinement:
 - The initial model is refined against the experimental data by least-squares methods to improve the atomic coordinates, and thermal parameters.[\[10\]](#)
 - Hydrogen atoms are typically located from the difference Fourier map and refined.
 - The final refined structure is validated using various crystallographic metrics.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of **2,4-Di-tert-butylaniline**.

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Caption: Workflow for the synthesis and crystal structure analysis of **2,4-Di-tert-butylaniline**.

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